molecular formula C19H16FNO4 B13914810 Akr1B10-IN-1

Akr1B10-IN-1

Katalognummer: B13914810
Molekulargewicht: 341.3 g/mol
InChI-Schlüssel: YNGXWVIJSUJZSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Akr1B10-IN-1 is a selective inhibitor of the enzyme aldo-keto reductase family 1 member B10 (AKR1B10). This enzyme is part of the aldo-keto reductase superfamily, which is involved in the reduction of aldehydes and ketones to their corresponding alcohols. AKR1B10 is highly expressed in certain cancers, such as non-small cell lung carcinoma, and is considered a potential target for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Akr1B10-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

    Formation of the core structure: This step involves the construction of the central scaffold of the molecule, often through a series of condensation and cyclization reactions.

    Functionalization: Introduction of various functional groups to the core structure to enhance the compound’s inhibitory activity and selectivity.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control.

Analyse Chemischer Reaktionen

Types of Reactions

Akr1B10-IN-1 can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of aldehydes or ketones to alcohols.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the specific functional groups involved but often include nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of an alcohol group in this compound would yield an aldehyde or ketone, while reduction of an aldehyde or ketone would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Akr1B10-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Akr1B10-IN-1 exerts its effects by selectively inhibiting the activity of AKR1B10. This enzyme catalyzes the reduction of aldehydes and ketones to their corresponding alcohols, a process that is crucial for cellular detoxification and metabolism. By inhibiting AKR1B10, this compound disrupts these metabolic pathways, leading to the accumulation of toxic aldehydes and ketones, which can induce cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aldose reductase inhibitors: These compounds also target enzymes in the aldo-keto reductase family but are less selective for AKR1B10.

    AKR1B1 inhibitors: Similar to Akr1B10-IN-1 but target a different isoform of the enzyme.

Uniqueness

This compound is unique in its high selectivity for AKR1B10, making it a valuable tool for studying the specific role of this enzyme in various diseases. Its selectivity also reduces the likelihood of off-target effects, making it a promising candidate for therapeutic development .

Eigenschaften

Molekularformel

C19H16FNO4

Molekulargewicht

341.3 g/mol

IUPAC-Name

N-[3-(4-fluorophenyl)propyl]-7-hydroxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C19H16FNO4/c20-14-6-3-12(4-7-14)2-1-9-21-18(23)16-10-13-5-8-15(22)11-17(13)25-19(16)24/h3-8,10-11,22H,1-2,9H2,(H,21,23)

InChI-Schlüssel

YNGXWVIJSUJZSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.